molecular formula C11H13FOS B13565297 1-(Ethylthio)-3-(4-fluorophenyl)propan-2-one

1-(Ethylthio)-3-(4-fluorophenyl)propan-2-one

Cat. No.: B13565297
M. Wt: 212.29 g/mol
InChI Key: VDUGRLHECSXUDL-UHFFFAOYSA-N
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Description

1-(Ethylthio)-3-(4-fluorophenyl)propan-2-one is an organic compound characterized by the presence of an ethylthio group and a fluorophenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylthio)-3-(4-fluorophenyl)propan-2-one typically involves the reaction of 4-fluorobenzaldehyde with ethyl mercaptan in the presence of a base, followed by a subsequent reaction with a suitable ketone precursor. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylthio)-3-(4-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

1-(Ethylthio)-3-(4-fluorophenyl)propan-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(Ethylthio)-3-(4-fluorophenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylthio and fluorophenyl groups contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to various physiological effects.

Comparison with Similar Compounds

  • 1-(Methylthio)-3-(4-fluorophenyl)propan-2-one
  • 1-(Ethylthio)-3-(4-chlorophenyl)propan-2-one
  • 1-(Ethylthio)-3-(4-bromophenyl)propan-2-one

Comparison: 1-(Ethylthio)-3-(4-fluorophenyl)propan-2-one is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a compound of particular interest in various research and industrial applications.

Properties

Molecular Formula

C11H13FOS

Molecular Weight

212.29 g/mol

IUPAC Name

1-ethylsulfanyl-3-(4-fluorophenyl)propan-2-one

InChI

InChI=1S/C11H13FOS/c1-2-14-8-11(13)7-9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3

InChI Key

VDUGRLHECSXUDL-UHFFFAOYSA-N

Canonical SMILES

CCSCC(=O)CC1=CC=C(C=C1)F

Origin of Product

United States

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